molecular formula C19H22ClN3O3 B1394219 2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one CAS No. 1229626-96-3

2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B1394219
CAS No.: 1229626-96-3
M. Wt: 375.8 g/mol
InChI Key: XZRTXBMIUFZYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperidine ring, a pyridazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This is achieved by reacting 4-piperidone with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

    Coupling with Pyridazine Derivative: The piperidine intermediate is then coupled with a pyridazine derivative. This step involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Introduction of the Methoxyphenyl Group: The final step involves the introduction of the methoxyphenyl group through a nucleophilic substitution reaction. This is typically achieved by reacting the intermediate with 4-methoxyphenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the piperidine ring, leading to the formation of a lactam.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction primarily affects the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroacetyl group. Common nucleophiles include amines and thiols, leading to the formation of amides and thioethers, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, palladium catalysts, Suzuki coupling conditions.

Major Products Formed

    Oxidation: Lactams

    Reduction: Alcohols

    Substitution: Amides, thioethers

Scientific Research Applications

2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets are of interest for drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic effects. Studies focus on its efficacy in treating various diseases and conditions, including cancer and neurological disorders.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-phenylpyridazin-3(2H)-one: Similar structure but lacks the methoxy group.

    2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one: Similar structure but contains a fluorine atom instead of a methoxy group.

Uniqueness

2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s potential for various applications, particularly in medicinal chemistry and drug development.

Properties

IUPAC Name

2-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-6-(4-methoxyphenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3/c1-26-16-4-2-15(3-5-16)17-6-7-18(24)23(21-17)13-14-8-10-22(11-9-14)19(25)12-20/h2-7,14H,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRTXBMIUFZYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3CCN(CC3)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 5
2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 6
2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.